Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
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Description
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C24H29FN4O3S and its molecular weight is 472.58. The purity is usually 95%.
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Scientific Research Applications
Structural and Quantum Chemical Analysis
- Theoretical Investigations : A detailed structural analysis of adamantane derivatives, including variations with fluorine substitution, has been conducted to understand the impact on crystal packing and intermolecular interactions. The fluorine substitution modifies intermolecular contacts significantly, affecting the stability of crystal structures. Theoretical optimizations and analyses, including DFT and QTAIM, were employed to explore these effects and potential inhibitory activities against specific enzymes (L. H. Al-Wahaibi et al., 2018).
- Spectral and Quantum Chemical Analysis : Studies on adamantane-based compounds have also included spectral analyses (IR, Raman, UV/Vis) and DFT calculations to elucidate their structure and electronic properties. This research aids in understanding the intramolecular charge transfer features of these compounds, which could be crucial for their applications in various fields (H. Al-Ghulikah et al., 2019).
Potential Biological Activities
- Molecular Docking Studies : Theoretical and experimental studies have suggested that adamantane derivatives exhibit potential inhibitory activity against certain enzymes, which could be leveraged for therapeutic applications. Molecular docking analyses indicate these compounds might inhibit enzymes like 11-β-hydroxysteroid dehydrogenase 1, a target for various metabolic disorders (L. H. Al-Wahaibi et al., 2018).
- Antiviral and Anticancer Potential : Research has been conducted on new adamantane derivatives to explore their antiviral activity against viruses like the smallpox vaccine virus. Some derivatives have shown promising results, highlighting the potential for developing new antiviral agents. Additionally, certain adamantane derivatives have been evaluated for anticancer activity, indicating their potential as dual inhibitors for specific tyrosine kinases involved in cancer progression (I. K. Moiseev et al., 2012); (Y. Riadi et al., 2021).
Applications in Nanotechnology and Materials Science
- AFM Applications : Adamantane derivatives have been synthesized for specific applications in atomic force microscopy (AFM), demonstrating their utility in nanotechnology and materials science. These derivatives, designed for AFM tips, showcase the versatility of adamantane compounds beyond biological applications (Quan Li et al., 2003).
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O3S/c1-2-32-21(30)14-33-23-28-27-20(29(23)19-5-3-18(25)4-6-19)13-26-22(31)24-10-15-7-16(11-24)9-17(8-15)12-24/h3-6,15-17H,2,7-14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGVIJSVUPQONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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